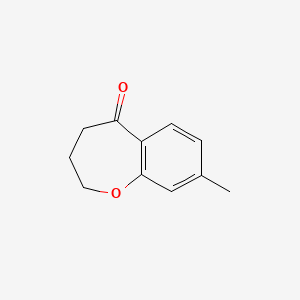

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

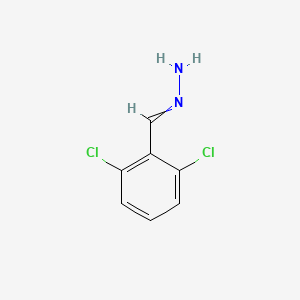

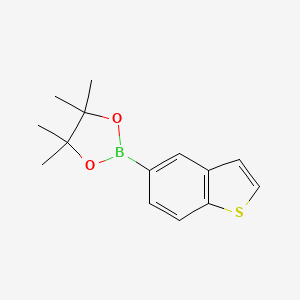

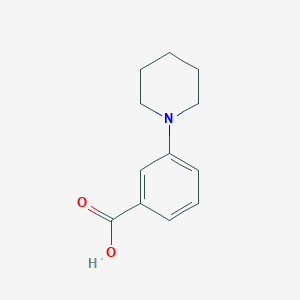

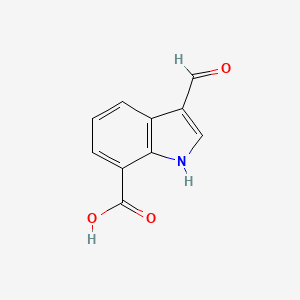

“8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a chemical compound with the CAS Number: 57932-19-1 . It has a molecular weight of 176.22 and its IUPAC name is 8-methyl-3,4-dihydro-1-benzoxepin-5 (2H)-one . It is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI Code for “8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is 1S/C11H12O2/c1-8-4-5-9-10 (12)3-2-6-13-11 (9)7-8/h4-5,7H,2-3,6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Conformational Analysis and Structure

- 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its derivatives have been analyzed for their conformational properties using nuclear magnetic resonance. The study found that these compounds primarily exist in chair forms, with some derivatives showing significant contributions from twist-boat conformations. Factors like steric, electrostatic, and electronic influences determine their conformational behavior (Lachapelle & St-Jacques, 1987).

Synthesis and Pharmacological Activity

- A number of 4-amino derivatives of 2,3,4,5-tetrahydro-1-benzoxepin-5-ols have been synthesized and studied for their effects on the central nervous system in mice (Huckle, Lockhart & Webb, 1971).

- The synthesis of benzofurans and 2,3,4,5-tetrahydro-1-benzoxepin-3,5-diones showed that substituents significantly influence the yield of benzoxepins, with electron-donating groups favoring their formation (Suzuki et al., 1992).

- Certain 4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols showed marked anorexigenic activity in mice, indicating potential applications in weight management (Tandon et al., 2004).

Synthesis and Structural Analysis

- One-pot synthesis methods have been developed for creating 5-amino-substituted 2,5-dihydro-1-benzoxepines, which are pharmacologically active heterocyclic scaffolds (Calder et al., 2015).

- X-ray diffraction data for certain 2,3,4,5-tetrahydro-1-benzoxepin derivatives have been obtained, providing valuable structural information for these compounds (Macías et al., 2011).

Safety And Hazards

The safety information available indicates that “8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDASTOAATNRTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401031 |

Source

|

| Record name | ST51008862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |

CAS RN |

57932-19-1 |

Source

|

| Record name | 3,4-Dihydro-8-methyl-1-benzoxepin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57932-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51008862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)